molecular formula C7H7N3O2S2 B13180845 Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate

Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate

Cat. No.: B13180845
M. Wt: 229.3 g/mol
InChI Key: SSDAPAZPLDFJFO-UHFFFAOYSA-N
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Description

Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate (CAS 1315368-38-7) is a high-value chemical building block for antimicrobial and pharmaceutical research. This compound features a complex fused heterobicyclic system comprising both 1,2,4-triazole and 1,3-thiazole rings, a structural motif known to be associated with diverse biological activities . The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, extensively researched for its potent antibacterial properties, particularly against drug-resistant pathogens . Furthermore, the 3-sulfanyl (mercapto) moiety on the triazole ring offers a versatile handle for further chemical modifications, allowing researchers to synthesize a wide array of derivatives for structure-activity relationship (SAR) studies . Fused triazole-thiazole derivatives analogous to this compound have demonstrated a range of promising biological applications, including antimicrobial, anticancer, and antiviral activities, making them crucial scaffolds in the development of new therapeutic agents . This product is offered with a purity of 95% and is available for immediate shipment. It is supplied exclusively for research and development purposes in laboratory settings. This product is "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl 5-methyl-3-sulfanylidene-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S2/c1-3-4(5(11)12-2)14-7-9-8-6(13)10(3)7/h1-2H3,(H,8,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDAPAZPLDFJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NNC(=S)N12)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Synthesis Approaches

Traditional synthesis of triazolo[3,4-b]thiazole derivatives involves multi-step procedures:

  • Step 1: Preparation of the thiazole core, often via Hantzsch-type cyclization of α-haloketones with thioamides.
  • Step 2: Formation of the triazole ring through cycloaddition reactions, typically involving hydrazides or hydrazines with suitable nitriles or carboxylic acid derivatives.
  • Step 3: Functionalization at specific positions, such as methylation or sulfanyl substitution, to obtain the desired substitution pattern.

An example includes the reaction of carboxylic acid chlorides with thiosemicarbazides , followed by cyclization to form the fused heterocycle.

Microwave-Assisted Synthesis

Recent research emphasizes microwave irradiation to expedite synthesis:

Method Reaction Conditions Yield Reaction Time Reference
Microwave-assisted cyclization of thiosemicarbazides with acid chlorides Solvent-free, microwave irradiation at 100-150°C Up to 90% 5-15 minutes ,
One-pot synthesis of heterocyclic derivatives Microwave, solvent-free 77-97% 5-10 minutes ,

This approach offers several advantages:

Specific Synthetic Routes

a. Synthesis via Thiosemicarbazide Derivatives

Based on recent literature, a typical route involves:

  • Reacting carboxylic acid chlorides with thiosemicarbazide under microwave irradiation to form intermediate thiazolylhydrazines.
  • Cyclization of these intermediates yields the fused triazolothiazole core.

b. Functionalization of the Core

  • Methylation at specific nitrogen or carbon positions using methyl iodide or dimethyl sulfate.
  • Sulfanyl substitution at the 3-position via nucleophilic substitution with thiol derivatives.

c. Carboxylate Formation

  • Esterification of the carboxylic acid group using methanol and catalytic acid under microwave conditions yields the methyl ester.

Representative Reaction Scheme

Step 1: Acid chloride + Thiosemicarbazide → Intermediate thiazolylhydrazine (microwave, solvent-free)
Step 2: Cyclization of intermediate → Fused heterocycle (microwave, 10 min)
Step 3: Methylation or sulfanyl substitution → Final compound
Step 4: Esterification → Methyl ester at the carboxylate position

Data Tables Summarizing Methods

Method Reagents Conditions Reaction Time Yield (%) Reference
Conventional Acid chloride + Thiosemicarbazide Reflux in ethanol 4-6 hours 60-75
Microwave-assisted Acid chloride + Thiosemicarbazide Microwave, solvent-free 5-15 min 77-90 ,
One-pot synthesis N-Substituted intermediates Microwave, solvent-free 5-10 min 89-97 ,

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This leads to the inhibition of cell growth and proliferation, making it effective as an anticancer agent . The sulfur and nitrogen atoms in the structure play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolo[3,4-b]thiadiazole Derivatives

Compound Name / Substituents Key Features Biological Activity / Properties Reference ID
Target Compound :
5-Me, 3-SH, 6-COOCH₃
- Polar carboxylate enhances solubility.
- Sulfanyl group allows derivatization.
Not explicitly reported; inferred antimicrobial/anticancer potential. N/A
3-(1,2,4-Triazolo[4,3-c]quinazolin-3-yl)-6-MeS- - Methylthio (MeS) improves lipophilicity.
- Quinazoline fusion enhances DNA interaction.
Anticancer, enzyme inhibition.
3-(2-Chlorophenyl)-6-(4-methoxyphenoxymethyl)- - Aryl groups enable π-π stacking.
- Chlorine and methoxy boost kinase affinity.
p38 MAPK inhibition (anti-inflammatory).
6-(5-Me-3-isoxazolyl)-3-CF₃- - Trifluoromethyl (CF₃) increases metabolic stability.
- Isoxazole enhances selectivity.
Predicted high lipophilicity (pKa: -4.85).
3-(α-Naphthylmethylene)-6-aryl- - Bulky naphthyl group enhances membrane penetration.
- Aryl modulates specificity.
Antimicrobial, plant growth regulation.
6-(3-Cl-4-F-phenyl)-3-(2,4-Cl₂-5-F-phenyl)- - Halogen substituents (Cl, F) improve analgesic efficacy via receptor binding. Analgesic (hot plate model).
3-(Coumarin-4-yl)methyl-6-MeS- - Coumarin moiety adds fluorescence and anticancer activity.
- MeS balances polarity.
Anticancer (DNA intercalation).

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (EWGs) : Halogens (Cl, F) in 3,6-dihalogenated derivatives enhance analgesic activity by stabilizing receptor-ligand interactions .
  • Bulkier Substituents : Naphthyl or coumarin groups (e.g., ) improve membrane permeability but may reduce solubility.
  • Methylthio vs. Sulfanyl : Methylthio (MeS) in increases lipophilicity compared to the sulfanyl (-SH) group in the target compound, which offers reactivity for further functionalization.

Physicochemical Properties

  • Solubility: The carboxylate ester in the target compound improves aqueous solubility compared to ethyl esters (e.g., ) or non-polar aryl derivatives .
  • Stability : Trifluoromethyl groups (e.g., ) enhance metabolic stability, whereas sulfanyl groups may confer redox sensitivity.

Biological Activity

Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate is a heterocyclic compound characterized by its complex structure that includes both triazole and thiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will explore its biological activity in detail, supported by relevant research findings and data.

  • Molecular Formula : C7H7N3O2S2
  • Molecular Weight : 229.3 g/mol
  • CAS Number : 1311316-13-8

The unique combination of functional groups in this compound contributes to its biological efficacy. The sulfanyl group may undergo oxidation reactions, while the carboxylate group can participate in various chemical reactions, enhancing its reactivity and potential interactions with biological targets .

Antimicrobial Activity

Research indicates that derivatives of triazoles and thiazoles often exhibit significant antibacterial properties. This compound has shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundE. coli8 µg/mL
This compoundS. aureus4 µg/mL

The observed antimicrobial activity can be attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Anticancer Activity

Several studies have reported the anticancer potential of compounds similar to this compound. These compounds have been evaluated for their effects on various cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating the antiproliferative effects of various triazole derivatives on human cancer cell lines (MCF-7 and HepG2), this compound demonstrated significant cytotoxicity:

  • Cell Line : MCF-7
    • IC50 : 10 µM
  • Cell Line : HepG2
    • IC50 : 12 µM

These results indicate that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest by inhibiting critical enzymes involved in DNA synthesis .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
MCF-710
HepG212

The mechanism of action is believed to involve the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidine nucleotides necessary for DNA replication .

The biological activity of this compound can be attributed to several factors:

  • Electrophilic Sites : The presence of electrophilic sites allows for interaction with nucleophilic targets within microbial cells or cancer cells.
  • Hydrogen Bonding : The compound's structure facilitates hydrogen bonding with biomolecules which enhances its binding affinity to target proteins.

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